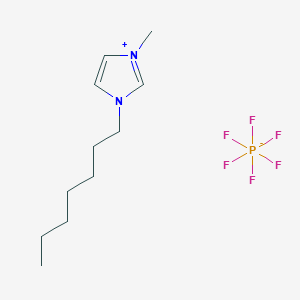

1-Heptyl-3-methylimidazolium hexafluorophosphate, 99%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Heptyl-3-methylimidazolium hexafluorophosphate, 99% is a useful research compound. Its molecular formula is C11H21F6N2P and its molecular weight is 326.26 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Heptyl-3-methylimidazolium hexafluorophosphate, 99% is 326.13465465 g/mol and the complexity rating of the compound is 188. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Heptyl-3-methylimidazolium hexafluorophosphate, 99% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Heptyl-3-methylimidazolium hexafluorophosphate, 99% including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymer Science Applications

Ionic liquids, such as 1-Butyl-3-methylimidazolium hexafluorophosphate, have been utilized as solvents in the polymerization processes. They enhance the rate of polymerization reactions and yield polymers with narrow polydispersity indices, demonstrating their potential to improve polymer synthesis efficiency and product quality (Carmichael et al., 2000). Additionally, ionic liquids have been found to act as efficient plasticizers for polymers like poly(methyl methacrylate), indicating their versatility in polymer modification and processing (Scott et al., 2002).

Green Chemistry and Catalysis

In green chemistry, ionic liquids are heralded for their ability to act as 'green' solvents. They have been used in various catalytic processes, including the synthesis of nanoparticles and organic compounds, due to their ability to stabilize reaction intermediates and products, and facilitate easy recovery and reuse of the catalysts (Dupont et al., 2002). Their low volatility and high thermal stability make them attractive alternatives to traditional solvents, enhancing the sustainability of chemical processes.

Photochemistry

Ionic liquids serve as unique media for photochemical reactions, affecting the behavior of reactive species, and altering the course of reactions. Their low oxygen solubility and slow molecular diffusion rates can enhance the lifetimes of triplet excited states and radical ions, providing a distinctive environment for photochemical and photophysical studies (Álvaro et al., 2002).

Material Science

The use of ionic liquids in material science, particularly in the synthesis of metal-organic frameworks (MOFs) and nanoparticles, showcases their role in facilitating novel synthetic routes and improving material properties. Their ability to dissolve a wide range of materials, coupled with unique solvation properties, opens up new pathways for material synthesis and modification.

Molecular Dynamics and Simulation Studies

Molecular dynamics simulations of ionic liquids, including those similar to 1-Heptyl-3-methylimidazolium hexafluorophosphate, provide insight into their structural and dynamic properties. These studies help in understanding the molecular interactions, diffusion mechanisms, and thermal behaviors of ionic liquids, contributing to the development of new materials and processes with optimized properties (Morrow & Maginn, 2002).

Mécanisme D'action

Target of Action

1-Heptyl-3-methylimidazolium hexafluorophosphate is an ionic liquid Similar compounds have been used in the fabrication of lithium-ion batteries , suggesting that its targets could be related to electrochemical processes.

Mode of Action

The mode of action of 1-Heptyl-3-methylimidazolium hexafluorophosphate is primarily through its ionic interactions. The crystal structure of similar imidazolium hexafluorophosphates consists of interionic interactions dominated by cation–anion coulombic forces with minimal hydrogen bonding . This suggests that 1-Heptyl-3-methylimidazolium hexafluorophosphate likely interacts with its targets in a similar manner.

Biochemical Pathways

It’s worth noting that similar compounds have been reported to participate in the denitration of the primary o−no 2 group, forming a c=o bond and releasing no 2 gas . This suggests that 1-Heptyl-3-methylimidazolium hexafluorophosphate may also influence similar biochemical pathways.

Result of Action

Given its ionic nature and potential role in electrochemical processes, it may influence the function and efficiency of systems where it is applied, such as in lithium-ion batteries .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Heptyl-3-methylimidazolium hexafluorophosphate. For instance, it has been noted that similar ionic liquids are water-immiscible , which could impact their behavior in aqueous environments. Additionally, the presence of water can lead to the slow decomposition of the anion .

Propriétés

IUPAC Name |

1-heptyl-3-methylimidazol-3-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.F6P/c1-3-4-5-6-7-8-13-10-9-12(2)11-13;1-7(2,3,4,5)6/h9-11H,3-8H2,1-2H3;/q+1;-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWAHJEIEGVIPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21F6N2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 4-(hydroxymethyl)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B6336194.png)

![Carbonic acid tert-butyl ester (1-Me-1H-imidazol-2-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxab orolan-2-yl)-ph]-methyl ester](/img/structure/B6336212.png)

![Boc-Pro-psi[CH2N(2-Cl-Z)]-Gly-OH](/img/structure/B6336236.png)

![2-(3-Iodophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336239.png)

![2-(3-Chlorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B6336240.png)

![1-[2-(Dimethylamino)ethyl]-1H-benzimidazol-5-amine trihydrochloride, 95%](/img/structure/B6336275.png)